molecular formula C3H7ClN2O2 B130666 2-amino-3-chloro-N-hydroxypropanamide CAS No. 120854-55-9

2-amino-3-chloro-N-hydroxypropanamide

Cat. No. B130666
M. Wt: 138.55 g/mol
InChI Key: QCWBXJPECQJXKJ-UHFFFAOYSA-N
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Description

The compound "2-amino-3-chloro-N-hydroxypropanamide" is not directly studied in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for "2-amino-3-chloro-N-hydroxypropanamide". For instance, the synthesis of related compounds such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide and 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives involves the use of amino and hydroxy functionalities, which are also present in "2-amino-3-chloro-N-hydroxypropanamide".

Synthesis Analysis

The synthesis of related compounds often involves the use of nucleophilic centers that react with electrophiles to form more complex structures. For example, the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with dihaloalkanes and aldehydes lead to the formation of hexahydro-4-pyrimidinones or oxazolidines . Similarly, the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives is catalyzed by an ionic liquid, which acts as an efficient and recoverable catalyst . These methods suggest that the synthesis of "2-amino-3-chloro-N-hydroxypropanamide" could potentially involve similar nucleophilic and electrophilic reactions.

Molecular Structure Analysis

The molecular structure of compounds can be significantly affected by the presence of different functional groups and their stereochemistry. For instance, the preparation and characterization of two crystalline forms of a related compound, TKS159, showed that polymorphism can occur, leading to different physical properties . This indicates that "2-amino-3-chloro-N-hydroxypropanamide" may also exhibit polymorphism, which could affect its physical and chemical properties.

Chemical Reactions Analysis

The chemical reactions of related compounds are influenced by their functional groups. The study of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide showed chemoselectivity in its reactions with electrophiles . This suggests that "2-amino-3-chloro-N-hydroxypropanamide" may also undergo chemoselective reactions, potentially leading to the formation of various derivatives depending on the reacting electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be deduced from their molecular structure and the nature of their functional groups. For example, the thermal analysis of TKS159 revealed different thermal behaviors for its polymorphs, which were characterized by distinct melting points and phase transitions . This suggests that "2-amino-3-chloro-N-hydroxypropanamide" could also have unique thermal properties that can be characterized using similar analytical techniques. Additionally, the use of an ionic liquid in the synthesis of related compounds implies that "2-amino-3-chloro-N-hydroxypropanamide" might also be synthesized under green chemistry conditions, which could influence its solubility and reactivity .

Scientific Research Applications

Chemical Speciation and Metal Complexation

A study by Duarte et al. (2013) explored the chemical speciation of β-alaninohydroxamic acid (a derivative of 2-amino-N-hydroxypropanamide) with vanadium (V) in aqueous solution, utilizing density functional theory (DFT) for calculating thermodynamic properties and NMR chemical shifts. This work highlights the complex's potential in modeling metal speciation in aqueous solutions, offering insights into the environmental and biological roles of similar compounds Duarte et al., 2013.

Synthesis of Chiral Monomers and Polymers

Gómez et al. (2003) reported on the synthesis of a chiral monomer precursor for stereoregular polyamide, derived from natural amino acids and involving 2-amino-1-propanol (analogous in structural motifs to 2-amino-3-chloro-N-hydroxypropanamide). This work demonstrates the utility of these compounds in creating advanced materials with potential applications in biodegradable plastics and pharmaceuticals Gómez et al., 2003.

Antifungal and Anticancer Agents

Flores-Holguín et al. (2019) conducted a computational peptidology study on antifungal tripeptides containing 2-amino-3-phenylpropanamido sequences. This research, using conceptual density functional theory, offers valuable insights into the design of new antifungal drugs, emphasizing the relevance of 2-amino-3-chloro-N-hydroxypropanamide derivatives in medicinal chemistry Flores-Holguín et al., 2019.

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives as potential anticancer agents, indicating the broader applicability of 2-amino-3-chloro-N-hydroxypropanamide derivatives in developing new therapeutic molecules Kumar et al., 2009.

properties

IUPAC Name

2-amino-3-chloro-N-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBXJPECQJXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10330784
Record name 2-amino-3-chloro-N-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-chloro-N-hydroxypropanamide

CAS RN

120854-55-9
Record name 2-amino-3-chloro-N-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10330784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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